REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1CCCC1.C1(NC2C=CC=CC=2)C=CC=CC=1.[CH:27](=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].C(O)(=O)C.[OH-].[Na+]>>[CH2:29]([C:28](=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:27]=[O:35])[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:5.6|
|
Name
|
|
Quantity
|
1065 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
6.648 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.625 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was carried out in a 2.5 litre double-walled glass reactor
|
Type
|
CUSTOM
|
Details
|
provided with a cooler, turbine stirrer (6 blades)
|
Type
|
CUSTOM
|
Details
|
were metered in at 85° C
|
Type
|
WAIT
|
Details
|
to continue at 85° C. for a further 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 65° C.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was separated at 50° C., over a period of 5 to 6 minutes
|
Duration
|
5.5 (± 0.5) min
|
Reaction Time |
180 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C(C=O)=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |